molecular formula C9H8BrNO B3022160 4-(2-Bromo-1-hydroxyethyl)benzonitrile CAS No. 85554-13-8

4-(2-Bromo-1-hydroxyethyl)benzonitrile

Cat. No.: B3022160
CAS No.: 85554-13-8
M. Wt: 226.07 g/mol
InChI Key: INHNSIVIOWOLQP-UHFFFAOYSA-N
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Description

Significance of Benzonitrile (B105546) Frameworks in Organic Synthesis and Medicinal Chemistry Research

In organic synthesis, benzonitrile and its derivatives are highly versatile. The cyano group can be transformed into other important functional groups, such as amines, amides, and carboxylic acids, making benzonitriles crucial intermediates in multi-step syntheses. researchgate.net Benzonitrile itself can act as a solvent for a range of organic molecules and as a labile ligand in transition metal complexes, which are useful as synthetic intermediates. atamankimya.comwikipedia.org For example, palladium complexes like PdCl₂(PhCN)₂ are valuable in catalysis, where the benzonitrile ligand can be easily displaced by stronger ligands. wikipedia.org

The significance of the benzonitrile framework is particularly pronounced in medicinal chemistry. The nitrile group is present in numerous pharmaceuticals and is often incorporated into lead compounds during drug design. researchgate.netnih.gov Its inclusion can enhance binding affinity to biological targets through hydrogen bonding, polar interactions, and covalent interactions. researchgate.net The nitrile moiety is also recognized as a bioisostere for functional groups like carbonyls and halogens, and its introduction can block metabolically unstable sites in a drug molecule, thereby improving its metabolic stability and pharmacokinetic profile. researchgate.net Consequently, nitrile-containing compounds have been developed to manage a wide range of clinical conditions, including cancer, cardiovascular diseases, and infections. nih.govontosight.aigoogle.com

Overview of Halogenated Benzonitrile Compounds in Advanced Materials and Intermediates

The introduction of halogen atoms to the benzonitrile framework gives rise to halogenated benzonitrile compounds, which serve as important intermediates in the synthesis of agrochemicals, pharmaceuticals, and advanced materials. ontosight.aigoogle.com The presence of halogens can significantly alter the chemical reactivity and physical properties of the parent molecule.

The synthesis of these compounds can be achieved through various methods. For instance, a high-temperature, vapor-phase process can be used to produce chlorinated benzonitriles, such as pentachlorobenzonitrile, by reacting benzonitrile with chlorine in the absence of a catalyst. google.com This process is noted for its high yields and conversions. google.com Similarly, p-bromobenzonitrile can be prepared via the ammoxidation of p-bromotoluene. google.com These halogenated intermediates are valuable in producing materials with specific properties, such as heat-resistant resins. google.com Compounds like 4-bromobenzonitrile (B114466) are common starting materials in cross-coupling reactions, enabling the construction of more complex molecular architectures. nih.gov

Research Trajectory of Substituted Benzonitriles with Hydroxyethyl (B10761427) Moieties

Further functionalization of the benzonitrile core with moieties such as a hydroxyethyl group [-CH(OH)CH₂-] introduces new reactive sites and modifies the compound's polarity and potential for hydrogen bonding. Research into benzonitriles bearing a hydroxyethyl group often focuses on their synthesis and subsequent use as intermediates. For example, 4-(2-Hydroxyethyl)benzonitrile (B1351193) can be synthesized from precursors like methyl (4-cyanophenyl)acetate or 4-nitrobenzeneethanol. chemicalbook.com

These compounds are valuable substrates in modern synthetic methodologies. Recent studies have demonstrated the use of related structures, such as 4-(2-hydroxyethyl)phenol, in electrochemical nickel-catalyzed C(sp²)–O coupling reactions to form diaryl ethers, which are important motifs in natural products and bioactive molecules. acs.org The presence of the hydroxyethyl group provides a handle for further chemical modification or can influence the compound's biological activity. For instance, derivatives of 1-(2-hydroxyethyl)piperazine have been synthesized and investigated for potential radioprotective effects, highlighting the utility of the hydroxyethyl group in modulating biological properties. mdpi.com

The subject of this article, 4-(2-Bromo-1-hydroxyethyl)benzonitrile , combines all three of these structural features: the benzonitrile core, a halogen (bromine), and a hydroxyethyl side chain. This unique combination of functional groups suggests its potential as a versatile intermediate for the synthesis of complex target molecules in medicinal chemistry and materials science.

Table 1: Chemical Properties of this compound

Property Value Source
CAS Number 85554-13-8 bldpharm.com
Molecular Formula C₉H₈BrNO bldpharm.com
Molecular Weight 226.07 g/mol bldpharm.com
MDL Number MFCD24346303 bldpharm.com

| SMILES | N#CC1=CC=C(C(O)CBr)C=C1 | bldpharm.com |

Table 2: Compounds Mentioned in this Article

Compound Name
This compound
1-(2-hydroxyethyl)piperazine
4-(2-Hydroxyethyl)benzonitrile
4-(2-hydroxyethyl)phenol
4-bromobenzonitrile
4-nitrobenzeneethanol
Benzonitrile
methyl (4-cyanophenyl)acetate
p-bromotoluene

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-bromo-1-hydroxyethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-5-9(12)8-3-1-7(6-11)2-4-8/h1-4,9,12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHNSIVIOWOLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(CBr)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 2 Bromo 1 Hydroxyethyl Benzonitrile

Retrosynthetic Analysis and Key Precursors for 4-(2-Bromo-1-hydroxyethyl)benzonitrile

Retrosynthetic analysis of this compound reveals two primary disconnection points, leading to two main classes of precursors. The most logical disconnection is at the carbon-oxygen bond of the hydroxyl group, suggesting a precursor ketone. This leads to the identification of 4-(bromoacetyl)benzonitrile as a key intermediate, which can be selectively reduced to the target halohydrin. An alternative, though less direct, pathway involves the modification of 4-(2-hydroxyethyl)benzonitrile (B1351193).

Synthetic Routes from 4-(2-Hydroxyethyl)benzonitrile Precursors

Synthesizing this compound from 4-(2-hydroxyethyl)benzonitrile is a challenging multi-step process. A plausible route involves the oxidation of the primary alcohol in 4-(2-hydroxyethyl)benzonitrile to the corresponding ketone, 4-acetylbenzonitrile (B130643). This intermediate can then undergo α-bromination to yield 4-(bromoacetyl)benzonitrile, which is subsequently reduced to the final product.

Another potential, more direct approach could be the conversion of a styrene (B11656) derivative. If 4-vinylbenzonitrile is used as a starting material, it can undergo hydroxybromination to form the desired bromohydrin. This reaction typically proceeds via the formation of a bromonium ion intermediate, which is then attacked by water. rsc.orgacs.org Various reagents can facilitate this, including N-bromosuccinimide (NBS) in aqueous solvents or electrochemical methods. rsc.orgresearchgate.net For instance, a tandem hydroxybromination and oxidation of styrenes can be achieved using potassium bromide (KBr) and potassium persulfate (K₂S₂O₈) in water, which would form the bromohydrin in situ. lookchem.com

Derivatization Approaches from 4-(Bromoacetyl)benzonitrile

The most direct and widely employed route to this compound is the reduction of the prochiral ketone, 4-(bromoacetyl)benzonitrile. nih.govbldpharm.com This α-haloketone is a versatile precursor that can be synthesized through several methods, including the Friedel-Crafts acylation of benzonitrile (B105546) with bromoacetyl chloride or the α-bromination of 4-acetylbenzonitrile using a brominating agent like N-bromosuccinimide (NBS). chemicalbook.comchemchart.com

The reduction of the carbonyl group in 4-(bromoacetyl)benzonitrile to the secondary alcohol must be performed with chemoselectivity to avoid undesired side reactions, such as the reduction of the nitrile group or cleavage of the carbon-bromine bond. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) can be effective under controlled conditions. The primary challenge and area of research in this approach is achieving stereocontrol, which is discussed in section 2.3.

Multi-Step Synthesis Pathways for the Target Compound

A complete synthesis of this compound can be constructed by combining the synthesis of its key precursors with the final transformation steps. A common multi-step pathway begins with a simple, commercially available benzonitrile derivative.

Pathway Example:

Friedel-Crafts Acylation: Benzonitrile can be acylated with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to produce 4-acetylbenzonitrile.

α-Bromination: The resulting 4-acetylbenzonitrile is then brominated at the α-position. A common method is the reaction with N-bromosuccinimide (NBS), often with a catalytic amount of an acid like Amberlyst-15 ion exchange resin, to yield 4-(bromoacetyl)benzonitrile. chemicalbook.com

Reduction: The final step is the reduction of the ketone in 4-(bromoacetyl)benzonitrile to the desired secondary alcohol, this compound. This can be achieved using a reducing agent such as sodium borohydride.

This sequence provides a reliable method for accessing the racemic form of the target compound. Each step in this pathway is a well-established transformation in organic chemistry, allowing for scalability and optimization.

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure vicinal halohydrins is highly valuable, as these compounds are crucial building blocks for many pharmaceuticals. researchgate.net Since this compound is a chiral molecule, significant research has focused on developing stereoselective methods for its synthesis, primarily through the asymmetric reduction of its precursor, 4-(bromoacetyl)benzonitrile.

Biocatalytic Approaches to Chiral Halohydrins

Biocatalysis has emerged as a powerful tool for the synthesis of chiral alcohols due to the high stereoselectivity of enzymes. almacgroup.comalmacgroup.com Carbonyl reductases (CREDs), also known as ketoreductases, are particularly effective for the asymmetric reduction of prochiral ketones. almacgroup.comgoogle.com

The use of recombinant CRED biocatalysts for the reduction of α-halo ketones has been shown to produce the corresponding α-halo alcohols in good yields and with high stereoselectivity. almacgroup.comresearchgate.net These enzymatic reductions often employ a cofactor recycling system, such as using glucose dehydrogenase (GDH) or isopropanol (B130326) (IPA), to regenerate the necessary NADPH or NADH. almacgroup.com Whole-cell biocatalysis is another effective strategy. For instance, various yeast and fungi strains have been screened for the asymmetric reduction of substituted acetophenones. researchgate.net Specifically, microorganisms like Rhodotorula rubra have been successfully used to reduce α-bromoacetophenone derivatives to the corresponding (R)-alcohols with high enantiomeric excess (ee). researchgate.net

Table 1: Biocatalytic Reduction of α-Halo Ketone Analogs
BiocatalystSubstrateProduct ConfigurationConversion (%)Enantiomeric Excess (ee, %)
Rhodotorula rubra4-BromoacetophenoneS96.198.8
Geotrichum candidum4-BromoacetophenoneR91.997.4
Aspergillus niger4-BromoacetophenoneR98.4100
Pseudomonas gessardiiPhenacyl BromidesS>99up to 96

Enantioselective Reduction Strategies

In addition to biocatalysis, several chemical methods for the enantioselective reduction of α-haloketones have been developed. These typically involve transition metal catalysts complexed with chiral ligands.

Asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) are prominent strategies. Ruthenium (Ru) and Iridium (Ir) catalysts are widely used for these transformations. For example, Ru(OTf)(TsDPEN)(η⁶-arene) complexes have been shown to effectively catalyze the asymmetric hydrogenation of various α-chloro aromatic ketones, producing chiral chlorohydrins with up to 98% ee. nih.gov More recently, iridium catalysts with easily accessible cinchona-alkaloid-based NNP ligands have been developed for the asymmetric hydrogenation of α-halogenated ketones. acs.orgacs.orgnih.gov These systems can convert a wide range of substrates, including bromoacetophenones, into the desired chiral halohydrins with excellent enantioselectivity (up to 99.6% ee). acs.orgnih.gov A key advantage is the ability to produce either the (R)- or (S)-enantiomer by simply changing the configuration of the chiral ligand derived from quinidine (B1679956) or quinine, respectively. acs.org

Table 2: Enantioselective Chemical Reduction of α-Halo Ketones
Catalyst SystemReductantSubstrate TypeProduct ConfigurationYield (%)Enantiomeric Excess (ee, %)
Ir / Cinchona-Alkaloid NNP Ligand (L4)H₂α-ChloroacetophenonesR>99up to 99.6
Ir / Cinchona-Alkaloid NNP Ligand (L2)H₂α-ChloroacetophenonesS>99up to 98.8
Ru(OTf)(S,S)-TsDPENH₂α-ChloroacetophenoneRHigh96

Innovative Synthetic Strategies and Reaction Conditions

The synthesis of chiral halohydrins such as this compound is of significant interest due to their role as versatile intermediates in the preparation of various pharmaceutical and fine chemical products. Innovative synthetic strategies have focused on improving efficiency, reducing environmental impact, and, most critically, controlling stereochemistry to produce enantiomerically pure compounds. Modern approaches often involve a two-step sequence starting from readily available materials, incorporating catalytic methods for both bromination and stereoselective reduction.

A key intermediate in the synthesis of the target compound is 4-(2-bromoacetyl)benzonitrile (B32679). This precursor can be synthesized from 4-acetylbenzonitrile (also known as 4-cyanoacetophenone). An innovative and environmentally conscious approach to this α-bromination reaction utilizes a solid-supported acid catalyst, such as Amberlyst-15, in conjunction with N-bromosuccinimide (NBS). chemicalbook.com This heterogeneous catalysis method simplifies the purification process, as the catalyst can be removed by simple filtration, and offers potential for catalyst recycling. chemicalbook.com

Table 1: Catalytic α-Bromination of 4-Acetylbenzonitrile chemicalbook.com
ReactantReagentCatalystSolventProduct
4-AcetylbenzonitrileN-Bromosuccinimide (NBS)Amberlyst-15Ethyl acetate4-(2-Bromoacetyl)benzonitrile

The most critical and innovative step in the synthesis of this compound is the asymmetric reduction of the prochiral ketone group in 4-(2-bromoacetyl)benzonitrile. Achieving high enantioselectivity is paramount for applications where a specific stereoisomer is required. While direct studies on this specific substrate are limited, advanced strategies can be inferred from the well-documented asymmetric reduction of the parent ketone, 4-acetylbenzonitrile. These methods fall into two main categories: transition-metal catalysis and biocatalysis.

Asymmetric Transfer Hydrogenation: This technique employs transition-metal complexes with chiral ligands to facilitate the enantioselective reduction of ketones. Ruthenium-based catalysts, in particular, have demonstrated high efficiency and selectivity. For instance, a complex formed from [RuCl₂(p-cymene)]₂ and a chiral ligand like (R,R)-TsDPEN is highly effective for reducing aryl ketones, yielding the corresponding chiral alcohol with excellent enantiomeric excess (ee). This methodology is directly applicable to the reduction of 4-(2-bromoacetyl)benzonitrile to produce either the (R)- or (S)-enantiomer of this compound, depending on the chirality of the ligand used.

Biocatalytic Reduction: Enzymes, particularly alcohol dehydrogenases, offer a green and highly specific alternative for ketone reduction. These biocatalysts operate under mild conditions (aqueous media, room temperature) and can provide exceptionally high enantioselectivity (>99% ee). Enzymes such as S-1-(4-hydroxyphenyl)-ethanol dehydrogenase (S-HPED) have been successfully used to reduce 4-acetylbenzonitrile to its corresponding alcohol with 100% conversion and high enantiopurity. This biocatalytic approach represents a state-of-the-art strategy for producing enantiomerically pure chiral alcohols and is a promising method for the synthesis of optically active this compound.

Table 2: Proposed Innovative Asymmetric Reduction Strategies
StrategySubstrateCatalyst/EnzymeTypical ConditionsExpected ProductKey Advantage
Asymmetric Transfer Hydrogenation4-(2-Bromoacetyl)benzonitrile[RuCl₂(p-cymene)]₂ / (R,R)- or (S,S)-TsDPENFormic acid/triethylamine mixture, organic solvent(R)- or (S)-4-(2-Bromo-1-hydroxyethyl)benzonitrileHigh yield and enantioselectivity (~99% ee)
Biocatalytic Reduction4-(2-Bromoacetyl)benzonitrileAlcohol Dehydrogenase (e.g., S-HPED)Aqueous buffer, co-factor (e.g., NADH/NADPH), room temperatureEnantiopure (R)- or (S)-4-(2-Bromo-1-hydroxyethyl)benzonitrileExcellent enantioselectivity (>99% ee), mild and sustainable conditions

These innovative strategies, leveraging heterogeneous acid catalysis for the bromination step and asymmetric metal catalysis or biocatalysis for the reduction step, provide efficient and highly selective pathways to enantiomerically pure this compound.

Chemical Reactivity and Mechanistic Studies of 4 2 Bromo 1 Hydroxyethyl Benzonitrile

Reaction Pathways Involving the Bromine Moiety

The bromine atom, being a good leaving group, is central to many reactions of 4-(2-Bromo-1-hydroxyethyl)benzonitrile. Its departure is often the key step in nucleophilic substitution and elimination reactions. The specific pathway taken is highly dependent on the reaction conditions, including the nature of the nucleophile/base and the solvent.

In the presence of a strong, non-nucleophilic base, an elimination reaction is favored, leading to the formation of a vinyl cyanide derivative. Conversely, treatment with a good nucleophile typically results in a substitution reaction where the bromine is replaced. The stability of the departing bromide ion makes these reactions thermodynamically favorable.

A particularly significant reaction involving the bromine moiety is the intramolecular cyclization to form an oxirane, which is discussed in detail in section 3.4.

Transformations of the Hydroxyl Group

The hydroxyl group in this compound is a versatile functional group that can undergo a variety of transformations. It can act as a nucleophile, a proton donor, or be converted into a better leaving group.

One of the most important roles of the hydroxyl group in this molecule is its participation in the intramolecular formation of an epoxide. fiveable.me Under basic conditions, the hydroxyl group is deprotonated to form an alkoxide, which then acts as an internal nucleophile, attacking the carbon atom bearing the bromine. chegg.com

Reactivity of the Nitrile Functionality in Benzonitrile (B105546) Derivatives

The nitrile group (–C≡N) in benzonitrile derivatives is a versatile functional group with a unique electronic structure. The carbon-nitrogen triple bond is polarized, rendering the carbon atom electrophilic and the nitrogen atom weakly nucleophilic. researchgate.net This polarity governs its reactivity towards various reagents. researchgate.net

The reactivity of the nitrile group can be influenced by substituents on the aromatic ring. Electron-withdrawing groups, such as the bromine atom in the parent compound, can enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. nih.gov Conversely, electron-donating groups would decrease its reactivity.

Key transformations of the nitrile group include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, proceeding through an amide intermediate. libretexts.org

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org

Reaction with Organometallic Reagents: Grignard reagents and other organometallics can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. libretexts.orglibretexts.org

The nitrile group's linear geometry and small steric footprint allow it to participate in reactions even in sterically hindered environments. nih.gov

Table 1: Common Reactions of the Nitrile Group in Benzonitrile Derivatives
Reaction TypeReagentsProduct
HydrolysisH₃O⁺ or OH⁻, heatCarboxylic Acid
Reduction1. LiAlH₄, 2. H₂OPrimary Amine
Addition of Grignard Reagent1. R-MgBr, 2. H₃O⁺Ketone

Intramolecular Cyclization Reactions for Oxirane Formation

One of the most characteristic reactions of halohydrins like this compound is their conversion to epoxides (oxiranes) through an intramolecular Williamson ether synthesis. fiveable.melibretexts.org This reaction is typically promoted by a base. youtube.com

The mechanism involves two key steps:

Deprotonation: The base removes the acidic proton from the hydroxyl group, forming an alkoxide ion. chegg.com

Intramolecular S N 2 Attack: The newly formed alkoxide, being a potent nucleophile, attacks the adjacent carbon atom bearing the bromine atom in an intramolecular S N 2 fashion. chegg.comyoutube.com This backside attack displaces the bromide ion and results in the formation of a three-membered epoxide ring. chegg.com

This cyclization is a highly efficient process, driven by the proximity of the reacting groups within the same molecule. The resulting product, 4-(oxiran-2-yl)benzonitrile, is a valuable synthetic intermediate.

Radical Abstraction Mechanisms in Related Benzylic Systems

The benzylic position, the carbon atom adjacent to the benzene (B151609) ring, in molecules structurally related to this compound is susceptible to radical abstraction reactions. The stability of the resulting benzylic radical, due to resonance delocalization into the aromatic ring, makes this process favorable. youtube.com

In the presence of a radical initiator, a hydrogen atom at the benzylic position can be abstracted, forming a resonance-stabilized benzylic radical. polimi.it This radical can then participate in a variety of subsequent reactions, such as reaction with oxygen to form peroxy radicals or coupling with other radicals. rsc.org

The presence of substituents on the aromatic ring can influence the stability of the benzylic radical and thus the rate of the abstraction reaction. Electron-donating groups can further stabilize the radical, while electron-withdrawing groups can have a destabilizing effect. youtube.com While the primary focus of this compound's reactivity is often ionic, the potential for radical-mediated pathways, particularly at the benzylic position, should be considered under appropriate reaction conditions.

Table 2: Chemical Compounds Mentioned
Compound Name
This compound
4-(oxiran-2-yl)benzonitrile
Lithium aluminum hydride

Derivatization and Application As a Synthetic Intermediate

Intermediate in the Synthesis of Oxirane Derivatives, e.g., 4-(Oxiran-2-yl)benzonitrile

A primary and highly efficient application of 4-(2-Bromo-1-hydroxyethyl)benzonitrile is its role as a precursor in the synthesis of 4-(Oxiran-2-yl)benzonitrile. This transformation is a classic example of an intramolecular Williamson ether synthesis, a powerful method for the formation of epoxides from halohydrins.

The reaction proceeds via the deprotonation of the hydroxyl group by a suitable base, forming an alkoxide ion. This is followed by an intramolecular nucleophilic attack of the alkoxide on the adjacent carbon atom bearing the bromine atom, leading to the displacement of the bromide and the formation of the three-membered oxirane ring.

Reaction Scheme: Intramolecular Cyclization to form 4-(Oxiran-2-yl)benzonitrile

ReactantReagentsProduct
This compoundBase (e.g., NaOH, K₂CO₃), Solvent (e.g., H₂O, THF)4-(Oxiran-2-yl)benzonitrile

The choice of base and solvent is crucial for optimizing the reaction conditions and maximizing the yield of the desired oxirane. This straightforward and often high-yielding reaction makes this compound a key starting material for accessing the synthetically versatile epoxide, 4-(Oxiran-2-yl)benzonitrile, which can then be used in a variety of ring-opening reactions to introduce diverse functional groups.

Role in the Synthesis of Complex Pharmaceutical Intermediates

The structural motif present in this compound is analogous to key fragments found in various pharmaceutically active compounds. While direct and extensive public domain data on its use is limited, its potential as an intermediate in the synthesis of complex pharmaceutical ingredients is significant, particularly in the development of beta-adrenergic blockers.

Many beta-blockers, such as Levobetaxolol, contain an aryloxypropanolamine side chain. The synthesis of these molecules often involves the reaction of a substituted phenol (B47542) with an epoxide or a halohydrin derivative. The 4-cyanophenyl group of this compound could be a precursor to various aromatic functionalities required in such drug molecules. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing handles for further molecular elaboration.

The chiral center at the hydroxyl-bearing carbon also presents an opportunity for the synthesis of enantiomerically pure pharmaceuticals, which is a critical aspect of modern drug development.

Precursors for Advanced Organic Materials and Functional Molecules

The benzonitrile (B105546) moiety, coupled with the reactive side chain of this compound, makes it a potential precursor for advanced organic materials, including liquid crystals and functional polymers.

Benzonitrile derivatives are known to be integral components of many liquid crystalline materials due to the large dipole moment of the nitrile group, which contributes to the ordering of the molecules in the liquid crystalline phase. The hydroxyethyl (B10761427) side chain of this compound can be functionalized, for example, through etherification with long-chain alkyl or alkoxy halides, to generate mesogenic molecules. The bromine atom could also be used as a handle for further modifications to tune the material's properties.

Potential Synthetic Route to Benzonitrile-Based Liquid Crystals

Starting MaterialReactionIntermediateFurther FunctionalizationPotential Product
This compoundEtherification of the hydroxyl group4-(2-Bromo-1-alkoxyethyl)benzonitrileCross-coupling or substitution at the bromine positionLiquid Crystalline Molecule

Furthermore, the vinyl group that can be generated from this molecule (via elimination of HBr) could be a monomer for polymerization, leading to the synthesis of functional polymers with tailored optical or electronic properties.

Strategies for Further Functionalization and Molecular Diversification

The presence of three distinct reactive sites—the aromatic ring, the hydroxyl group, and the bromine atom—in this compound allows for a wide range of chemical modifications, enabling significant molecular diversification.

Nucleophilic Substitution of the Bromine Atom: The bromine atom is a good leaving group and can be readily displaced by a variety of nucleophiles. This allows for the introduction of a wide array of functional groups, such as azides, cyanides, thiols, and amines, providing access to a diverse library of compounds.

Derivatization of the Hydroxyl Group: The secondary hydroxyl group can undergo a range of reactions typical of alcohols:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) yields esters.

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) produces ethers.

Oxidation: The secondary alcohol can be oxidized to a ketone, yielding 4-(2-bromoacetyl)benzonitrile (B32679), another versatile synthetic intermediate.

Cross-Coupling Reactions: The bromine atom on the side chain is not directly attached to the aromatic ring, making it less suitable for typical palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions that target aryl halides. wikipedia.orgresearchgate.netresearchgate.netnih.gov However, the aromatic nitrile itself can influence the reactivity of the entire molecule in various catalytic processes.

Summary of Functionalization Strategies

Reactive SiteReaction TypeReagentsResulting Functional Group
Bromine AtomNucleophilic SubstitutionNu⁻ (e.g., N₃⁻, CN⁻, RS⁻, R₂N⁻)-N₃, -CN, -SR, -NR₂
Hydroxyl GroupEsterificationRCOOH, RCOCl-OCO-R
Hydroxyl GroupEtherificationR-X, Base-O-R
Hydroxyl GroupOxidationOxidizing Agent (e.g., PCC, DMP)Ketone

These diverse functionalization strategies underscore the value of this compound as a versatile and valuable intermediate in organic synthesis, providing a gateway to a wide range of complex molecules with potential applications in pharmaceuticals, materials science, and beyond.

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy Applications in Structural Analysis

Detailed experimental FT-IR data for 4-(2-Bromo-1-hydroxyethyl)benzonitrile, which would be necessary to identify and analyze its functional groups, is not available in the reviewed sources.

Specific FT-Raman spectroscopic data for the analysis of molecular vibrations in this compound could not be found in the available literature.

A detailed analysis of band assignments and vibrational modes for this compound is contingent on the availability of experimental or theoretical spectroscopic data, which is currently unavailable.

Research investigating the intermolecular interactions of this compound through its vibrational modes has not been identified in the searched scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Specific ¹H NMR chemical shift data and analysis for the elucidation of the structure of this compound are not available in the reviewed sources.

Carbon NMR (¹³C NMR) Spectral Interpretation

Carbon-13 NMR spectroscopy is a powerful tool for determining the carbon skeleton of an organic molecule. Each unique carbon atom in the structure of this compound will produce a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) in parts per million (ppm) providing information about its electronic environment.

The structure of this compound contains nine distinct carbon atoms, which would result in nine signals in the ¹³C NMR spectrum. The aromatic ring contains four unique carbon signals due to the para-substitution pattern, in addition to the nitrile carbon and the two carbons of the bromo-hydroxyethyl side chain.

The predicted chemical shifts for the carbon atoms are based on the known effects of the substituents. The carbon atom attached to the electronegative bromine atom (C2') is expected to be shifted downfield. Similarly, the carbon atom bearing the hydroxyl group (C1') will also experience a downfield shift. The quaternary carbon of the aromatic ring attached to the side chain (C4) will appear at a lower intensity compared to the protonated carbons. The nitrile carbon (CN) will have a characteristic chemical shift in the 115-125 ppm range.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm) Rationale
C1' (-CHOH) 70-75 Attached to electronegative oxygen.
C2' (-CH₂Br) 35-40 Attached to electronegative bromine.
CN 118-120 Characteristic shift for nitrile carbons.
C1 110-115 Aromatic carbon para to the alkyl substituent.
C2, C6 127-130 Aromatic carbons ortho to the alkyl substituent.
C3, C5 132-135 Aromatic carbons meta to the alkyl substituent.

Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₉H₈BrNO), high-resolution mass spectrometry (HRMS) can confirm its elemental composition and molecular weight with high precision. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), where the M+2 peak has nearly the same intensity as the M⁺ peak due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural information. The fragmentation pattern is predictable based on the functional groups present. Key fragmentation pathways include:

Alpha-cleavage: The bond between the benzylic carbon (C1') and the bromomethyl carbon (C2') can break, but more commonly, the bond between the aromatic ring and the side chain cleaves.

Loss of a bromine radical: Cleavage of the C-Br bond would result in a fragment ion [M-Br]⁺.

Loss of water: Dehydration from the alcohol functional group can lead to an [M-H₂O]⁺ peak.

Benzylic cleavage: A common fragmentation is the cleavage of the C1'-C2' bond to form a stable benzylic cation.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Ion Description
225/227 [C₉H₈BrNO]⁺ Molecular Ion (M⁺) showing Br isotope pattern.
146 [C₉H₈NO]⁺ Loss of Bromine radical (•Br).
131 [C₈H₅N]⁺ Formation of the cyanotropylium ion after side-chain cleavage.
117 [C₈H₇N]⁺ Formation of the 4-vinylbenzonitrile cation radical after loss of H₂O and Br.

Electronic Spectroscopy for Chiroptical Properties and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the benzonitrile (B105546) system. The absorption of UV radiation excites electrons from a lower energy ground state to a higher energy excited state. researchgate.net

The expected electronic transitions for this molecule are:

π → π* transitions: These transitions involve the excitation of electrons from pi (π) bonding orbitals to pi anti-bonding (π*) orbitals within the aromatic ring and the nitrile group. These are typically high-intensity absorptions. The benzonitrile moiety is expected to show strong absorption bands in the UV region, likely below 300 nm. frontiersin.org

n → π* transitions: This transition involves moving an electron from a non-bonding orbital (the lone pair on the nitrile nitrogen) to a pi anti-bonding (π) orbital. These transitions are generally of much lower intensity compared to π → π transitions. frontiersin.org

The solvent can influence the wavelength of these absorptions. For instance, n → π* transitions often experience a shift to shorter wavelengths (a blue shift) in polar solvents. researchgate.net

The carbon atom attached to the hydroxyl group (C1') is a stereocenter, meaning this compound is a chiral molecule and can exist as two non-superimposable mirror images called enantiomers (R and S). Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of such molecules in solution. americanlaboratory.comyoutube.com

The methodology involves a combination of experimental measurement and quantum chemical calculations. nih.gov

Conformational Search: First, a computational search is performed to identify all stable low-energy conformations of one enantiomer (e.g., the R-enantiomer).

Spectrum Calculation: For each stable conformer, the ECD and VCD spectra are calculated using quantum chemical methods like Density Functional Theory (DFT).

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their predicted relative populations (Boltzmann distribution) to generate a final theoretical spectrum for that enantiomer.

Comparison: The experimentally measured ECD and VCD spectra of a sample are then compared to the calculated theoretical spectrum.

A match between the experimental spectrum and the calculated spectrum for the R-enantiomer allows for the unambiguous assignment of the R-configuration to the sample. If the experimental spectrum is a mirror image of the calculated R-spectrum, the sample is assigned the S-configuration. This combined experimental and computational approach has become a reliable and powerful tool for the stereochemical elucidation of chiral molecules, including pharmaceuticals and natural products. americanlaboratory.comresearchgate.net

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Computational Chemistry Investigations

Theoretical Studies on Non-Linear Optical (NLO) Properties

While direct theoretical or experimental studies on the non-linear optical (NLO) properties of 4-(2-Bromo-1-hydroxyethyl)benzonitrile are not extensively documented in publicly available research, its molecular structure suggests a potential for NLO activity. The key to NLO properties in organic molecules often lies in the presence of a π-conjugated system coupled with electron-donating and electron-accepting groups, which facilitates intramolecular charge transfer. aip.orgscilit.com

The this compound molecule contains a benzonitrile (B105546) moiety, where the nitrile group (-CN) is a well-known electron-withdrawing group, and the phenyl ring acts as a π-conjugated bridge. The hydroxyethyl (B10761427) group, particularly the hydroxyl (-OH) substituent, can act as an electron-donating group. This arrangement of donor and acceptor groups on the aromatic ring is a classic design strategy for NLO chromophores. unifr.ch

Theoretical investigations into similar donor-acceptor aromatic compounds have been widely performed using computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). nih.govbohrium.com These studies typically calculate key NLO parameters such as the first-order hyperpolarizability (β) and second-order hyperpolarizability (γ) to predict the NLO response of the molecules. scilit.com For instance, studies on other substituted aromatic systems have shown that the nature and position of the donor and acceptor groups significantly influence the magnitude of the hyperpolarizability. unifr.chbohrium.com

To theoretically assess the NLO properties of this compound, a typical computational approach would involve the steps outlined in the table below.

Table 1: Illustrative Computational Workflow for NLO Property Prediction

StepDescriptionComputational MethodKey Parameters Calculated
1. Geometry OptimizationThe molecule's 3D structure is optimized to find its lowest energy conformation.DFT (e.g., B3LYP/6-311++G(d,p))Optimized bond lengths, bond angles, and dihedral angles.
2. Electronic Property CalculationThe electronic properties of the optimized structure are calculated.DFTHOMO-LUMO energy gap, dipole moment (µ).
3. NLO Property CalculationThe response of the molecule to an external electric field is computed.TD-DFT or Finite Field approachPolarizability (α), First Hyperpolarizability (β), Second Hyperpolarizability (γ).
4. Analysis of ResultsThe calculated parameters are analyzed to understand the structure-property relationships.N/ACorrelation of donor-acceptor strength and π-conjugation with NLO response.

This table is illustrative and based on standard computational practices for NLO studies on organic molecules, as specific data for this compound is not available.

The quantitative prediction of hyperpolarizabilities can be challenging and is sensitive to the chosen functional and basis set. nih.gov However, such theoretical studies are invaluable for screening potential NLO materials and providing insights that can guide experimental synthesis and characterization. nih.gov

Molecular Dynamics (MD) Simulations of Related Systems

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing detailed information on their dynamics, conformational changes, and intermolecular interactions. While no specific MD simulations for this compound have been reported, the behavior of related systems containing halohydrin and aromatic nitrile functionalities has been investigated, offering insights into how this molecule might behave in various environments.

MD simulations of molecules containing halogen atoms, such as the bromo group in the target compound, have been used to study specific interactions like halogen bonding. These simulations can model the anisotropic distribution of charge on the halogen atom, which is crucial for accurately representing its interaction with other molecules, such as solvents or biological macromolecules.

Similarly, MD simulations have been employed to understand the properties of systems containing nitrile groups. For example, simulations of nitrile-butadiene rubber have been used to investigate how the nitrile content affects the material's mechanical and tribological properties by analyzing intermolecular forces and chain dynamics.

A hypothetical MD simulation of this compound could be designed to explore various aspects of its behavior, as detailed in the table below.

Table 2: Potential Applications of MD Simulations for this compound

Simulation SystemResearch ObjectiveKey Properties Investigated
Single molecule in solvent (e.g., water, DMSO)To understand solvation effects and conformational preferences.Radial distribution functions, hydrogen bonding dynamics, solvent accessible surface area.
Molecule interacting with a lipid bilayerTo model its potential interaction with cell membranes.Penetration depth, orientation within the bilayer, interaction energy with lipid headgroups and tails.
Molecule as a ligand for a proteinTo investigate its binding mode and affinity to a biological target.Root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), binding free energy calculations.

This table presents potential research directions for MD simulations based on studies of functionally related molecules, as specific simulation data for this compound is not available.

These simulations would rely on a force field, which is a set of parameters describing the potential energy of the system. The accuracy of the simulation is highly dependent on the quality of these parameters for the specific functional groups present in the molecule. Such studies could provide valuable atomistic-level insights into the interactions and dynamic behavior of this compound in chemical and biological systems.

Stereochemical Aspects in Synthesis and Reactivity

Chiral Resolution and Enantiomeric Purity

The separation of a racemic mixture of 4-(2-Bromo-1-hydroxyethyl)benzonitrile into its individual enantiomers, a process known as chiral resolution, is a fundamental step in accessing enantiomerically pure materials. While specific industrial-scale resolution processes for this exact compound are not extensively detailed in publicly available literature, general and widely applicable methods for resolving chiral alcohols and related bromohydrins can be inferred.

Classical resolution often involves the use of a chiral resolving agent to form a pair of diastereomers, which can then be separated by conventional techniques like crystallization or chromatography. For a compound like this compound, which possesses a hydroxyl group, common resolving agents could include chiral carboxylic acids such as tartaric acid or mandelic acid. The resulting diastereomeric esters would exhibit different physical properties, allowing for their separation. Subsequent hydrolysis of the separated diastereomers would then yield the individual enantiopure (R)- and (S)-4-(2-Bromo-1-hydroxyethyl)benzonitrile.

Enzymatic resolution offers a greener and often more efficient alternative. Lipases are a class of enzymes frequently employed for the kinetic resolution of racemic alcohols. In a typical scenario, a lipase (B570770) would be used to selectively acylate one enantiomer of the racemic alcohol, leaving the other unreacted. The resulting ester and the unreacted alcohol can then be readily separated. For instance, a lipase could catalyze the acetylation of (R)-4-(2-Bromo-1-hydroxyethyl)benzonitrile, allowing for the isolation of the unreacted (S)-enantiomer.

The success of any resolution is quantified by the enantiomeric purity of the resulting products, typically expressed as enantiomeric excess (% ee). High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and accurate method for determining the enantiomeric excess of chiral compounds like this compound.

Table 1: Potential Chiral Resolution Methods and Purity Analysis

Method Description Typical Resolving Agents/Enzymes Separation Technique Purity Analysis
Classical Resolution Formation of diastereomeric salts or esters. Tartaric acid, Mandelic acid, Camphorsulfonic acid Crystallization, Chromatography Chiral HPLC, Polarimetry

| Enzymatic Kinetic Resolution | Enantioselective enzymatic transformation. | Lipases (e.g., Candida antarctica lipase B) | Chromatography | Chiral HPLC, Gas Chromatography (GC) |

Diastereoselective and Enantioselective Reaction Design

To circumvent the often inefficient process of resolving a racemic mixture, the direct synthesis of a single enantiomer through enantioselective or diastereoselective reactions is highly desirable. For the synthesis of this compound, the key challenge lies in the stereocontrolled reduction of a prochiral ketone precursor, 4-(2-bromoacetyl)benzonitrile (B32679).

Enantioselective reduction of this ketone can be achieved using chiral reducing agents or catalytic systems. A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which employs a borane (B79455) reagent in the presence of a chiral oxazaborolidine catalyst. Depending on the stereochemistry of the catalyst used, this method can predictably yield either the (R)- or (S)-enantiomer of the desired alcohol with high enantioselectivity.

Another powerful approach involves catalytic asymmetric transfer hydrogenation. This method typically uses a transition metal catalyst, such as a ruthenium or rhodium complex, coordinated to a chiral ligand. The hydrogen source is often an alcohol like isopropanol (B130326). The chiral ligand environment dictates the facial selectivity of the hydride transfer to the ketone, leading to the formation of one enantiomer in excess.

While diastereoselective synthesis is more relevant for molecules with multiple chiral centers, the principles can be applied if a chiral auxiliary is attached to the starting material. However, for a molecule with a single stereocenter like this compound, enantioselective strategies are more direct.

Table 2: Enantioselective Synthesis Strategies

Strategy Reagents/Catalyst System Expected Outcome
Asymmetric Reduction Borane with (R)- or (S)-CBS catalyst High % ee of (S)- or (R)-product

| Asymmetric Transfer Hydrogenation | Ru- or Rh-complex with chiral ligands (e.g., BINAP) | High % ee of one enantiomer |

Characterization of Stereoisomers using Advanced Spectroscopic Methods

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone for both determining enantiomeric purity and for the analytical-scale separation of stereoisomers. By using a column packed with a chiral stationary phase, the two enantiomers of this compound will interact differently with the chiral environment, leading to different retention times and allowing for their separation and quantification.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques that provide information about the absolute configuration of chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a unique fingerprint for each enantiomer. Similarly, ECD, often used for molecules with chromophores, measures the differential absorption of circularly polarized UV-visible light. The experimental spectra can be compared with theoretically calculated spectra to assign the absolute (R) or (S) configuration.

Nuclear Magnetic Resonance (NMR) spectroscopy, in the presence of a chiral solvating agent or a chiral derivatizing agent, can also be used to distinguish between enantiomers. The chiral agent interacts with the enantiomers to form transient diastereomeric complexes, which will have slightly different NMR spectra, allowing for the determination of enantiomeric excess.

Table 3: Advanced Spectroscopic Methods for Stereoisomer Characterization

Technique Principle Information Obtained
Chiral HPLC Differential interaction with a chiral stationary phase. Enantiomeric purity (% ee), separation of enantiomers.
Vibrational Circular Dichroism (VCD) Differential absorption of circularly polarized infrared light. Absolute configuration.
Electronic Circular Dichroism (ECD) Differential absorption of circularly polarized UV-visible light. Absolute configuration for molecules with chromophores.

| Chiral NMR Spectroscopy | Formation of diastereomeric complexes with a chiral agent. | Enantiomeric purity, distinction of enantiomeric signals. |

Influence of Stereochemistry on Reaction Outcomes and Intermediate Utility

The stereochemistry at the hydroxyl-bearing carbon in this compound is crucial as it dictates the stereochemical outcome of subsequent reactions, making it a valuable chiral building block. The spatial orientation of the hydroxyl and bromo groups influences the accessibility of reagents and the transition state geometries of reactions.

For example, in a nucleophilic substitution reaction where the bromide is displaced, the stereochemistry of the starting material can lead to either inversion or retention of configuration at the adjacent carbon, depending on the reaction mechanism and the participation of the neighboring hydroxyl group. If the hydroxyl group participates in the reaction, forming an epoxide intermediate (an intramolecular Williamson ether synthesis), the stereochemistry of the starting alcohol will directly determine the stereochemistry of the resulting epoxide. An (R)-4-(2-Bromo-1-hydroxyethyl)benzonitrile would lead to a specific enantiomer of the corresponding styrene (B11656) oxide.

The utility of enantiopure this compound as a synthetic intermediate is significant. It can serve as a precursor for the synthesis of a variety of chiral molecules, including pharmaceuticals and agrochemicals. For instance, the enantiopure bromohydrin can be converted into chiral amino alcohols, which are important structural motifs in many biologically active compounds. The stereochemistry of the final product is directly inherited from the stereochemistry of the starting bromohydrin intermediate. The influence of stereochemistry is a well-established principle in pharmacology, where different enantiomers of a drug can have vastly different therapeutic effects and metabolic fates. nih.gov

Table 4: Compound Names Mentioned

Compound Name
This compound
Tartaric acid
Mandelic acid
4-(2-bromoacetyl)benzonitrile
Isopropanol

Crystallographic Analysis and Structural Elucidation

Single-Crystal X-ray Diffraction Methodology

Specific methodological details for growing single crystals of 4-(2-Bromo-1-hydroxyethyl)benzonitrile and the subsequent X-ray diffraction data collection are not available in the scientific literature. A typical approach would involve dissolving the compound in a suitable solvent or solvent mixture and allowing for slow evaporation, cooling, or vapor diffusion to promote the growth of high-quality single crystals. Data collection would then be performed using a diffractometer equipped with a monochromatic X-ray source.

Determination of Crystal Structure and Packing

Without experimental data, the crystal structure, including unit cell dimensions, space group, and atomic coordinates for this compound, remains undetermined. Consequently, an analysis of the crystal packing, which describes how individual molecules are arranged in the crystal lattice, cannot be provided.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A detailed analysis of the intermolecular interactions for this compound is not possible without its determined crystal structure. It can be hypothesized that the molecule possesses functional groups capable of forming such interactions. The hydroxyl (-OH) group is a potential hydrogen bond donor, while the nitrile (-C≡N) group could act as a hydrogen bond acceptor. The benzene (B151609) ring provides a region for potential π-π stacking interactions with adjacent molecules. However, the specific nature and geometry of these interactions remain unknown.

Correlation of Experimental X-ray Data with Computational Models

As no experimental X-ray diffraction data for this compound has been reported, a correlation with computational models cannot be performed. Such a study would typically involve using theoretical methods, such as Density Functional Theory (DFT), to calculate the optimized molecular geometry and predict the crystal structure. These computational results would then be compared with experimental findings to validate the theoretical models and provide deeper insight into the compound's structural properties.

Green Chemistry Principles in the Synthesis of 4 2 Bromo 1 Hydroxyethyl Benzonitrile

Sustainable Synthetic Routes and Reagents

The development of sustainable synthetic pathways for 4-(2-Bromo-1-hydroxyethyl)benzonitrile involves the selection of non-toxic, renewable reagents and the design of routes that avoid hazardous intermediates. Traditional methods for synthesizing benzonitrile (B105546) derivatives can involve harsh reagents and produce significant waste. journals.co.za Green approaches seek to replace these with more environmentally friendly alternatives.

One key area of innovation is the use of biocatalysts. Enzymes, such as oxynitrilases, can be used for the synthesis of chiral cyanohydrins, which are precursors to compounds like the target molecule. nih.gov This biocatalytic approach offers high selectivity, reducing the need for protecting groups and minimizing waste. journals.co.za Another sustainable strategy involves the direct conversion of aldehydes to nitriles using greener reagents. For example, research has demonstrated the synthesis of benzonitriles from benzaldehydes using hydroxylamine (B1172632) salts stabilized in ionic liquids, which circumvents the use of corrosive reagents like hydrochloric acid and metal salt catalysts. rsc.orgrsc.orgresearchgate.net

Furthermore, direct C-H amidation reactions, facilitated by electrochemical methods, represent a frontier in sustainable synthesis, using nitriles themselves as a nitrogen source under mild conditions, which aligns with green chemistry goals. nih.gov These approaches, if adapted for substituted benzonitriles, could provide a more sustainable route to this compound.

Table 1: Comparison of Reagents in Benzonitrile Synthesis

Feature Traditional Method Green Alternative Principle Addressed
Nitrogen Source Hydroxylamine Hydrochloride (NH₂OH·HCl) Hydroxylamine 1-sulfobutyl pyridine (B92270) hydrosulfate salt Use of less corrosive and hazardous reagents rsc.orgsemanticscholar.org
Catalyst Metal Salts (e.g., Fe₃O₄ NPs) Ionic Liquid (as catalyst and solvent) Elimination of metal catalysts, easier separation rsc.orgrsc.org

| Byproducts | Inorganic acids (HCl), metal waste | Recyclable ionic liquid, water | Waste prevention, catalyst recovery semanticscholar.orgrsc.org |

Solvent Selection and Alternative Reaction Media (e.g., Ionic Liquids, Deep Eutectic Solvents)

Solvent selection is a cornerstone of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. Traditional organic solvents are frequently volatile, toxic, and difficult to dispose of. The synthesis of benzonitrile derivatives has historically utilized solvents such as N,N-dimethylformamide (DMF) or methylene (B1212753) chloride. rsc.orgorgsyn.org

Ionic Liquids (ILs) have emerged as promising green alternatives. They are non-volatile, have high thermal stability, and can be designed to be recyclable. In the synthesis of benzonitrile, ILs can function as a co-solvent, catalyst, and phase-separation agent, simplifying the workup process and allowing for easy recovery and reuse. rsc.orgrsc.orgresearchgate.net For instance, the ionic liquid [HSO₃-b-Py]·HSO₄ has been shown to be highly effective in the conversion of benzaldehyde (B42025) to benzonitrile, achieving a 100% yield and allowing for direct recycling of the IL. rsc.orgresearchgate.net

Deep Eutectic Solvents (DESs) represent another class of advanced, green solvents. nih.gov DESs are mixtures of hydrogen bond donors (like glycerol (B35011) or urea) and hydrogen bond acceptors (like choline (B1196258) chloride), which form a eutectic mixture with a melting point lower than the individual components. bohrium.commdpi.com They are often biodegradable, non-toxic, and prepared from inexpensive, readily available starting materials. nih.govresearchgate.net Their application in biocatalytic processes, including the reduction of halogenated ketones to form chiral halohydrins—a key structural motif in this compound—has shown advantages in increasing product yield and enantioselectivity. researchgate.net

Table 2: Properties of Conventional vs. Alternative Solvents

Property Conventional Solvents (e.g., DMF, CH₂Cl₂) Ionic Liquids (ILs) Deep Eutectic Solvents (DESs)
Volatility High Negligible Negligible researchgate.net
Toxicity Often high Variable, can be designed to be low Generally low, often biodegradable nih.govresearchgate.net
Recyclability Difficult, energy-intensive High, often via phase separation rsc.org High potential for recycling mdpi.com

| Preparation | From petrochemical sources | Multi-step synthesis | Simple mixing of components nih.gov |

Energy Efficiency in Synthesis (e.g., Ultrasound Assisted Reactions)

Improving energy efficiency is a key goal of green chemistry, aiming to reduce the economic and environmental costs associated with chemical manufacturing. Conventional synthetic methods often rely on prolonged heating, consuming significant amounts of energy.

Ultrasound-assisted synthesis (Sonochemistry) offers a potent alternative for enhancing energy efficiency. colab.ws Ultrasound irradiation promotes chemical reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the liquid medium. This process generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates dramatically. nih.gov Consequently, many reactions can be performed at lower bulk temperatures and for significantly shorter durations compared to conventional heating methods. ksu.edu.sa

The application of ultrasound has been shown to improve yields and shorten reaction times in a wide variety of organic syntheses, including alkylations and the formation of heterocyclic compounds. nih.govksu.edu.sa This technique is particularly effective when combined with heterogeneous catalysis, as the ultrasonic waves can de-agglomerate catalyst particles, increasing the available active surface area and further boosting reaction efficiency. nih.gov The synthesis of precursors to this compound could benefit from this technology, leading to a more sustainable and energy-efficient process. rsc.org

Table 3: Comparison of Energy Inputs in Synthesis

Parameter Conventional Heating Ultrasound Irradiation
Reaction Time Often hours to days Typically minutes to a few hours nih.gov
Energy Consumption High (prolonged heating of bulk solution) Lower (efficient energy transfer, shorter time)
Yield Variable Often higher due to enhanced reaction rates nih.gov

| Operating Temperature | Often elevated | Can often be performed at room temperature ksu.edu.sa |

Atom Economy and Waste Minimization in Related Benzonitrile Chemistry

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com It is calculated as the ratio of the molecular weight of the desired product to the total molecular weight of all reactants, expressed as a percentage. A higher atom economy signifies a more sustainable process with less waste generated.

Calculation of Atom Economy: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

In the context of synthesizing this compound, reactions with high atom economy are preferable. For instance, addition reactions, such as the formation of a bromohydrin from an alkene precursor (e.g., 4-vinylbenzonitrile), are inherently atom-economical as all atoms from the reactants (alkene, Br₂, and H₂O) are incorporated into the final product. rsc.org

Strategies to improve atom economy and minimize waste in benzonitrile chemistry include:

Designing Addition Reactions: Prioritizing addition reactions over substitution or elimination reactions where possible. rsc.org

Using Catalytic Reagents: Employing catalysts instead of stoichiometric reagents allows for high conversion with minimal waste, as the catalyst is not consumed.

One-Pot Reactions: Combining multiple synthetic steps into a single procedure, known as a one-pot reaction, avoids the isolation and purification of intermediates, thereby saving solvents and reducing material loss. researchgate.net

By focusing on these principles, the synthesis of this compound can be designed to be more efficient, cost-effective, and environmentally responsible.

Future Research Directions for 4 2 Bromo 1 Hydroxyethyl Benzonitrile

Exploration of Novel Synthetic Pathways

The development of efficient, stereoselective, and environmentally benign methods for the synthesis of 4-(2-Bromo-1-hydroxyethyl)benzonitrile is a primary research objective. While classical methods often rely on the reduction of a corresponding α-bromoketone, future work should target more advanced strategies.

Key research targets include:

Asymmetric Synthesis: Developing catalytic asymmetric routes to directly access enantiopure (R)- or (S)-4-(2-Bromo-1-hydroxyethyl)benzonitrile is of paramount importance. This could involve the use of chiral catalysts in the reduction of 4-(2-bromoacetyl)benzonitrile (B32679) or asymmetric bromohydroxylation of 4-vinylbenzonitrile.

Enzymatic and Biocatalytic Methods: The use of enzymes, such as ketoreductases (KREDs), offers a promising avenue for producing highly enantiopure forms of the compound. Research could focus on screening new enzymes and optimizing reaction conditions for high conversion and enantiomeric excess.

Flow Chemistry Approaches: Implementing continuous flow reactor systems for the synthesis could offer improved safety, scalability, and reaction control compared to batch processes. This approach has proven effective for related chemical transformations. acs.org

Synthetic StrategyPotential AdvantageResearch Focus
Asymmetric CatalysisHigh enantioselectivity, direct access to single enantiomersDevelopment of novel chiral ligands and metal complexes
Biocatalysis (e.g., KREDs)Excellent enantiopurity, mild reaction conditionsEnzyme screening, protein engineering, process optimization
Flow ChemistryEnhanced safety, scalability, and process controlReactor design, optimization of reaction parameters

Development of Advanced Catalytic Systems for Transformations

The functional groups of this compound—the bromine atom, the hydroxyl group, and the nitrile—provide multiple handles for subsequent chemical modifications. A significant area for future research lies in developing advanced catalytic systems to selectively transform this molecule.

Future research should concentrate on:

Cross-Coupling Reactions: The bromine atom is an ideal site for foundational cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, which are essential for constructing complex molecular architectures. nbinno.com Research into nickel-catalyzed systems, which have shown promise in C(sp2)–O bond formation, could be extended to this substrate for novel etherification reactions. acs.org

Catalytic Derivatization of the Hydroxyl Group: Developing catalysts for the asymmetric derivatization of the secondary alcohol would open pathways to a wide array of chiral esters, ethers, and other functionalized molecules.

Transformations of the Nitrile Group: Exploring catalytic hydration, reduction, or cycloaddition reactions of the cyano group would further expand the synthetic utility of this building block, allowing access to amides, amines, and various heterocyclic structures.

Transformation TypeTarget Functional GroupPotential Catalytic System
Cross-CouplingBrominePalladium, Nickel, or Copper complexes
Asymmetric EtherificationHydroxylChiral Lewis acids, organocatalysts
Nitrile HydrationCyano (Nitrile)Ruthenium or Platinum-based catalysts

Application in Emerging Fields of Organic Synthesis

Beyond its role as a simple intermediate, this compound can be strategically employed in cutting-edge areas of organic synthesis. Its trifunctional nature makes it a powerful synthon for constructing complex and high-value molecules.

Promising applications for future investigation include:

Medicinal Chemistry: The compound serves as a valuable scaffold for the synthesis of biologically active molecules and pharmaceutical agents. nbinno.com Its chiral center and multiple functionalization points are attractive features for creating libraries of compounds for drug discovery programs.

Synthesis of Heterocyclic Compounds: The molecule is an ideal precursor for the synthesis of diverse heterocyclic systems. For example, intramolecular reactions between the functional groups or intermolecular reactions with other synthons could lead to novel dihydrofurans, pyrroles, and oxazines, which are common cores in bioactive molecules. nih.gov

Materials Science: The rigid benzonitrile (B105546) unit combined with reactive functional groups makes it a candidate for the synthesis of small molecule semiconductors, liquid crystals, and other functional organic materials.

In-depth Mechanistic Investigations of Complex Reactions

To fully exploit the synthetic potential of this compound, a deep understanding of the mechanisms of its reactions is essential. Future research should focus on detailed mechanistic studies to optimize reaction conditions and control selectivity.

Areas for mechanistic study include:

Stereochemical Pathways: Investigating the stereochemical outcome of reactions at the chiral center is crucial. Understanding whether reactions proceed with inversion, retention, or racemization of configuration will guide the design of stereospecific syntheses.

Role of Catalysts: Elucidating the catalytic cycle in transformations is key to improving catalyst efficiency and selectivity. acs.org This involves identifying active catalytic species, intermediates, and understanding ligand effects, for instance, in nickel-catalyzed processes involving different oxidation states (Ni(II)/Ni(I)/Ni(0)). acs.org

Competing Reaction Pathways: The presence of multiple reactive sites can lead to competing reaction pathways. Mechanistic studies can help delineate the factors that govern chemoselectivity, allowing for the targeted formation of a desired product over side products.

Integration of Experimental and Advanced Computational Methodologies

The synergy between experimental work and computational chemistry offers a powerful paradigm for accelerating research. Applying computational tools to study this compound can provide predictive insights and rationalize experimental observations.

Future integrated approaches should involve:

Reaction Pathway Modeling: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates.

Catalyst Design: Computationally screening virtual libraries of catalysts to identify promising candidates for specific transformations, thereby reducing the experimental effort required for catalyst optimization.

Spectroscopic Analysis: Combining experimental spectroscopic data (e.g., NMR, IR) with computational predictions to confirm the structures of complex intermediates and products, providing a more robust characterization.

Q & A

Basic: What are the common enzymatic strategies for synthesizing 4-(2-Bromo-1-hydroxyethyl)benzonitrile with high enantiopurity?

Methodological Answer:
The compound is synthesized via stereoselective bioreduction of 4-(bromoacetyl)benzonitrile using ketoreductases (KREDs). Key steps include:

Enzyme Screening : Test a library of KREDs (e.g., 250 enzymes) to identify candidates with high activity and selectivity. For example, KRED-110 from Ralstonia spp. achieved >95% enantiomeric excess (ee) in multigram-scale reactions .

Reaction Optimization : Use NADH as a cofactor and adjust cosolvents (e.g., DMSO or tert-butanol) to enhance substrate solubility and enzyme stability. Sodium tert-butoxide is critical for subsequent epoxide formation .

Scale-Up : Conduct reactions under controlled pH (7–8) and temperature (25–30°C) to maximize yield (>60 g) and minimize byproducts .

Basic: How is stereochemical control maintained during the synthesis of this compound?

Methodological Answer:
Stereoselectivity is achieved through:

Enzyme Selection : Alcohol dehydrogenases (ADHs) from Sphingobium yanoikuyae or Ralstonia spp. preferentially catalyze the formation of the (S)-enantiomer via substrate binding pocket interactions .

Substrate Engineering : Introduce protecting groups (e.g., N-amino-protected chloroketones) to direct enzymatic reduction toward the desired diastereomer. For example, bulky groups at specific positions enhance threo-selectivity .

Post-Reaction Analysis : Validate ee using chiral HPLC or polarimetry, ensuring compliance with pharmaceutical-grade purity standards .

Advanced: How can researchers resolve contradictions in enzymatic activity data across different KREDs or ADHs?

Methodological Answer:
Discrepancies in enzyme performance arise from structural variations in active sites or reaction conditions. To address this:

Kinetic Studies : Compare kcatk_{\text{cat}} and KMK_{\text{M}} values for different enzymes. For instance, RasADH showed higher turnover for bromo-substituted substrates than LBADH due to flexible substrate channels .

Molecular Docking : Model substrate-enzyme interactions to identify steric or electronic mismatches. Tools like AutoDock Vina can predict binding affinities and guide rational enzyme engineering .

Solvent Optimization : Test cosolvents (e.g., glycerol or ionic liquids) to stabilize enzymes and mitigate activity loss in non-aqueous media .

Advanced: What analytical techniques are critical for confirming the structural integrity of this compound and its intermediates?

Methodological Answer:

NMR Spectroscopy : Assign peaks for bromine (δ4.55.5δ \sim4.5–5.5 ppm for CH2_2Br) and hydroxyl (δ1.52.5δ \sim1.5–2.5 ppm) groups. Compare with reference data for regioisomers (e.g., 4-Bromo-2-hydroxybenzonitrile derivatives) to avoid misassignment .

X-ray Crystallography : Resolve crystal structures of intermediates (e.g., epoxides) to confirm stereochemistry. For example, single-crystal studies validated the (S)-configuration of BMS-960 intermediates .

HRMS : Use high-resolution mass spectrometry to verify molecular ions (e.g., [M+H]+^+ at m/z 226.01 for C9_9H8_8BrNO+^+) and rule out impurities .

Advanced: How can reaction scalability be improved without compromising enantiopurity?

Methodological Answer:

Continuous Flow Systems : Implement immobilized KREDs on solid supports (e.g., silica or chitosan) for reusable catalysis and easier product separation .

In Situ Cofactor Recycling : Couple NADH regeneration with glucose dehydrogenase (GDH) to reduce costs and enhance sustainability .

Downstream Processing : Optimize extraction solvents (e.g., ethyl acetate for alcohols) and crystallization conditions (e.g., slow cooling in hexane) to recover >90% yield at scale .

Advanced: What strategies mitigate competing side reactions during epoxidation of this compound?

Methodological Answer:

Base Selection : Use non-nucleophilic bases (e.g., NaOtBu) to minimize elimination pathways (e.g., HBr release) and favor intramolecular cyclization .

Temperature Control : Maintain reactions at 0–5°C to suppress racemization or ring-opening byproducts .

Additive Screening : Introduce crown ethers (e.g., 18-crown-6) to stabilize transition states and enhance reaction rates .

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Reactant of Route 1
4-(2-Bromo-1-hydroxyethyl)benzonitrile
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Reactant of Route 2
4-(2-Bromo-1-hydroxyethyl)benzonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.